molecular formula C13H19N3O4 B11778472 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11778472
M. Wt: 281.31 g/mol
InChI Key: GXVQQYKMTDXNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core fused with a piperidine ring. The pyrimidine moiety is substituted with a methoxymethyl group at the 4-position and a methyl group at the 1-position, while the piperidine ring is functionalized with a carboxylic acid group at the 4-position. This structure combines rigidity from the pyrimidine core with conformational flexibility from the piperidine ring, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions.

Structural studies of such compounds often employ crystallographic tools like the SHELX system, which is widely used for small-molecule refinement and structure determination .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

1-[4-(methoxymethyl)-1-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-15-11(17)7-10(8-20-2)14-13(15)16-5-3-9(4-6-16)12(18)19/h7,9H,3-6,8H2,1-2H3,(H,18,19)

InChI Key

GXVQQYKMTDXNNU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1N2CCC(CC2)C(=O)O)COC

Origin of Product

United States

Preparation Methods

Amide Coupling

  • Activation : Convert the pyrimidine carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride.

  • Coupling : React with piperidine-4-amine in dichloromethane with pyridine as a base.

Example:

StepReagents/ConditionsNotes
Acyl Chloride FormationOxalyl chloride, DCM, 0°CRequires anhydrous conditions
Amide Bond FormationPiperidine-4-amine, pyridine, RTYields 85–90%

Reductive Amination

For direct coupling without pre-activation:

  • Imine Formation : React the pyrimidine carboxylic acid with piperidine-4-amine in methanol.

  • Reduction : Use NaBH₃CN or H₂/Pd-C to reduce the imine to an amine.

Advantage : Avoids harsh activation steps but may require longer reaction times.

Protecting Group Strategies

The piperidine carboxylic acid group is often protected during synthesis (e.g., as a methyl ester) to prevent undesired side reactions. Boc (tert-butoxycarbonyl) or methyl ester groups are commonly employed.

Deprotection Steps:

Protecting GroupDeprotection ReagentConditions
BocTFA in DCM0–25°C, 2 hours
Methyl EsterLiOH/H₂O, THFReflux, 4–6 hours

Key Intermediate : N-Boc-piperidine-4-carboxylic acid methyl ester (CAS 124443-68-1) serves as a precursor for coupling.

Purification and Characterization

Post-synthesis, the compound is purified via:

  • Crystallization : Ethanol/ethyl acetate mixtures.

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradients).

  • Spectroscopic Analysis :

    • ¹H NMR : Peaks for methoxymethyl (δ 3.3–3.5, s), piperidine (δ 1.5–2.0, m), and aromatic protons.

    • MS : [M+H]⁺ at m/z 281.31 (C₁₃H₁₉N₃O₄).

Optimization Challenges and Solutions

Regioselectivity

The methoxymethyl group’s position (C4) is critical. Directed metallation or stereoselective bromination ensures correct substitution.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethyl acetate is ideal for amide couplings.

Catalyst Reuse

Heteropolyacids (e.g., H₇[PMo₈V₄O₄₀]) can be recycled 5+ times without significant yield loss.

Comparative Synthesis Pathways

MethodStepsKey ReagentsYieldReference
Biginelli + Substitution3Ethyl acetoacetate, H₇[PMo₈V₄O₄₀]70–85%
Acyl Chloride Coupling4Oxalyl chloride, pyridine85–90%
Reductive Amination3NaBH₃CN, H₂/Pd-C75–80%

Industrial Scalability

For large-scale production, continuous flow reactors or microwave-assisted synthesis reduce reaction times and improve yields. For example, the Biginelli reaction can be completed in <1 hour under microwave irradiation .

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group participates in standard acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic conditions (H₂SO₄, HCl) to yield esters. For example, reaction with ethanol produces ethyl 1-(4-(methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate .

  • Amidation : Forms amides with primary/secondary amines using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction TypeReagents/ConditionsProduct Example
EsterificationEthanol, H₂SO₄, refluxEthyl ester derivative
AmidationBenzylamine, EDC, RTPiperidine-4-carboxamide

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts.

  • Acylation : Forms acylated derivatives with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Reaction TypeReagents/ConditionsProduct Example
AlkylationCH₃I, K₂CO₃, DMFN-Methylpiperidinium salt
AcylationAcCl, pyridineN-Acetylpiperidine derivative

Dihydropyrimidinone Reactivity

The dihydropyrimidin-6-one core exhibits:

  • Ring-Opening Reactions : Under strong acidic/basic conditions, the lactam ring may hydrolyze to form a β-amino acid derivative .

  • Nucleophilic Substitution : Methoxymethyl group (-OCH₂CH₃) undergoes demethylation with BBr₃ or HI to yield hydroxylmethyl derivatives .

Reaction TypeReagents/ConditionsProduct Example
DemethylationBBr₃, CH₂Cl₂, 0°CHydroxymethyl-substituted pyrimidinone
HydrolysisNaOH (aq), Δβ-Amino acid derivative

Decarboxylation

Thermal decarboxylation at elevated temperatures (150–200°C) removes the carboxylic acid group, yielding 1-(4-(methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine.

Reductive Amination

The piperidine nitrogen may react with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form tertiary amines.

Interactions with Biological Targets

Though not a chemical reaction per se, the compound’s structural motifs suggest:

  • Hydrogen Bonding : Carboxylic acid and carbonyl groups interact with enzyme active sites (e.g., kinases, proteases).

  • Metal Coordination : Pyrimidinone oxygen atoms may chelate metal ions in metalloenzymes .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit noteworthy antimicrobial activities. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways, leading to cell death .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for several enzymes involved in pathogenic processes. For example, it has been tested for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. In vitro assays indicated that concentrations around 50 μM could achieve significant inhibition of T3SS activity.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusSignificant reduction in bacterial load at therapeutic concentrations
Cytotoxicity AssessmentMTT assays on mammalian cell linesLow cytotoxic effects observed, indicating a favorable safety profile
Mechanistic StudiesInteraction with cellular targetsInduction of apoptosis through caspase activation noted

Specific Case Studies

  • Inhibition of Pathogenic Bacteria : A study assessed the effectiveness of this compound against multiple strains of bacteria, revealing a notable reduction in their viability when treated with the compound at specific concentrations over time.
  • Cytotoxicity Assessment : The compound was subjected to MTT assays to determine its cytotoxic effects on various mammalian cell lines. Results indicated low toxicity at therapeutic doses, suggesting its potential for safe application in drug development.
  • Mechanistic Insights : Further studies explored the interaction between the compound and cellular targets, leading to apoptosis in cancer cells through the activation of key apoptotic pathways.

Mechanism of Action

The mechanism of action of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Analysis

The compound belongs to a broader class of pyrimidine-carboxylic acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyrimidine-Carboxylic Acid Derivatives
Compound Name (CAS No.) Substituents/Modifications Structural Similarity Score Key Differences vs. Target Compound
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (50887-69-9) No piperidine ring; tetrahydropyrimidine core with 2,6-dioxo groups 1.00 Lacks methoxymethyl, methyl, and piperidine groups
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (22454-86-0) Calcium salt form; no piperidine 0.98 Ionic form, reduced lipophilicity
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (6153-44-2) Methyl ester instead of carboxylic acid; no piperidine 0.92 Esterification reduces acidity and solubility
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (59864-31-2) Pyridine core instead of pyrimidine; lacks methoxymethyl and piperidine 0.68 Reduced hydrogen-bonding capacity
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) Chlorine substituent at 2-position; methyl at 6-position N/A Higher reactivity due to Cl; potential toxicity
Methyl 2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate (N/A) Benzyloxycarbonyl-protected amine; dihydroxy and methyl ester groups N/A Enhanced steric bulk; altered pharmacokinetics
Key Observations:
  • Core Modifications : Replacement of the pyrimidine ring with pyridine (e.g., 59864-31-2) reduces aromatic nitrogen content, impacting electronic properties and binding affinity .
  • Substituent Effects: The methoxymethyl group in the target compound enhances solubility compared to non-polar methyl or chloro analogs (e.g., 89581-58-8) .
  • Salt and Ester Derivatives : Calcium salts (22454-86-0) and methyl esters (6153-44-2) exhibit altered physicochemical properties, such as reduced acidity or increased stability in protic environments .

Biological Activity

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring and a pyrimidine moiety. Its molecular formula is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, with a molecular weight of approximately 270.3 g/mol. The structural features suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Phosphodiesterase Inhibition : Similar compounds have shown inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), promoting vasodilation and anti-inflammatory effects .
  • Antioxidant Properties : Compounds with similar structural frameworks have been reported to exhibit antioxidant activities, which can protect cells from oxidative stress and inflammation .

Pharmacological Profile

Recent studies have highlighted the pharmacological potential of related compounds. For instance, derivatives of the pyrimidine-piperidine framework have demonstrated:

  • Anti-inflammatory Effects : Some analogs have shown efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines such as IL-4 and IL-5 .
  • Cytotoxicity Against Cancer Cells : Research indicates that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential for anticancer therapy .

Study 1: PDE Inhibition and Anti-inflammatory Activity

A study investigated the effects of a closely related compound on allergic inflammation in mouse models. The results indicated that the compound significantly reduced eosinophil accumulation in bronchoalveolar lavage fluid, demonstrating its potential as an anti-inflammatory agent .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .

Data Tables

Property Value
Molecular FormulaC14H18N2O4C_{14}H_{18}N_{2}O_{4}
Molecular Weight270.3 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Biological Activity Effect
PDE InhibitionModerate
Antioxidant ActivityHigh
Cytotoxicity (Cancer Cells)Significant

Q & A

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer: Synthesis optimization should focus on solvent polarity, temperature control, and catalyst selection. For example, highlights the use of dichloromethane and sodium hydroxide in coupling reactions, achieving 99% purity. Reaction time and stoichiometric ratios (e.g., molar equivalents of reactants) should be systematically tested. Post-synthesis purification via column chromatography (as in , Scheme 6) or recrystallization can improve yield. Monitoring intermediates using thin-layer chromatography (TLC) or LCMS () ensures stepwise efficiency .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR (e.g., 400 MHz in DMSO-d6d_6, as in ) resolve substituent positions. For stereochemical analysis, 2D NMR techniques (COSY, NOESY) are essential. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carboxylic acid (COOH) moieties. LCMS purity assessments (>95%, ) should complement structural validation .

Q. What precautions are necessary when handling this compound due to its potential reactivity?

Methodological Answer: Safety protocols from and recommend:

  • Respiratory protection: Use N95 masks in poorly ventilated areas.
  • Gloves and eye protection: Nitrile gloves and goggles to prevent skin/eye contact.
  • Storage: Inert atmosphere (argon/nitrogen) at 2–8°C to avoid hydrolysis of the methoxymethyl group. Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into hazardous byproducts (e.g., carbon/nitrogen oxides, ) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental physicochemical data (e.g., solubility, logP)?

Methodological Answer: Use a tiered validation approach:

  • Computational tools: Predict logP and solubility via ChemAxon or ACD/Labs.
  • Experimental validation: Measure solubility in DMSO/water mixtures ( notes Sigma-Aldrich does not provide data, necessitating in-house testing).
  • Analytical calibration: Compare HPLC retention times against known standards (). Discrepancies may arise from unaccounted hydrogen bonding (e.g., piperidine-carboxylic acid interactions) or crystal packing effects .

Q. What strategies are effective for analyzing in vitro metabolic stability in hepatic microsomal assays?

Methodological Answer:

  • Incubation conditions: Use human liver microsomes (HLM) with NADPH regeneration systems (37°C, pH 7.4).
  • LCMS quantification: Monitor parent compound depletion over time ( uses ESIMS for fragmentation patterns).
  • Metabolite identification: High-resolution tandem MS (HRMS/MS) detects hydroxylation or demethylation products. Adjust the methoxymethyl group () to reduce CYP450-mediated metabolism .

Q. How to design structure-activity relationship (SAR) studies targeting the pyrimidinone and piperidine moieties?

Methodological Answer:

  • Pyrimidinone modifications: Introduce electron-withdrawing groups (e.g., fluoro, ) to enhance electrophilicity for target binding.
  • Piperidine substitutions: Replace the carboxylic acid with ester prodrugs (e.g., ethyl esters, ) to improve membrane permeability.
  • Biological assays: Test derivatives against disease-relevant targets (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays .

Q. How to validate purity and identity when commercial analytical standards are unavailable?

Methodological Answer:

  • Multi-technique orthogonal analysis: Combine elemental analysis (C, H, N), NMR, and HRMS ().
  • Forced degradation studies: Expose the compound to heat, light, and acidic/basic conditions () to identify degradation products via LCMS.
  • Reference synthesis: Prepare a deuterated or isotopically labeled analog as an internal standard .

Contradictions and Gaps in Literature

  • Stability data: notes missing decomposition temperatures and solubility profiles, necessitating accelerated stability studies (40°C/75% RH for 6 months).
  • Toxicity profiles: Acute toxicity data gaps () require zebrafish embryo or murine models for preliminary safety assessments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.